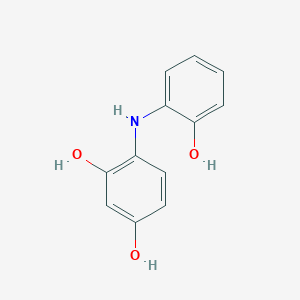

4-((2-Hydroxyphenyl)amino)benzene-1,3-diol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C12H11NO3 |

|---|---|

Molecular Weight |

217.22 g/mol |

IUPAC Name |

4-(2-hydroxyanilino)benzene-1,3-diol |

InChI |

InChI=1S/C12H11NO3/c14-8-5-6-10(12(16)7-8)13-9-3-1-2-4-11(9)15/h1-7,13-16H |

InChI Key |

XRYMBAHLJXHZFE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)NC2=C(C=C(C=C2)O)O)O |

Origin of Product |

United States |

Historical Context and Discovery in Chemical Literature

Direct historical accounts of the synthesis or discovery of 4-((2-Hydroxyphenyl)amino)benzene-1,3-diol are scarce. However, the pathway to its conception can be traced through the historical development of its parent structures: diphenylamine (B1679370), aminophenols, and resorcinol (B1680541). Diphenylamine and its derivatives have been subjects of chemical synthesis for over a century, initially gaining prominence in the dye industry and later as antioxidants in the rubber and explosives industries researchgate.net.

The synthesis of hydroxylated diphenylamines is well-established. Patented processes describe the condensation of dihydroxybenzenes, such as hydroquinone (B1673460) or resorcinol, with primary aromatic amines in the presence of an acid catalyst at elevated temperatures google.com. For instance, heating hydroquinone with an excess of aniline (B41778) in the presence of p-toluenesulphonic acid yields 4-hydroxy-diphenylamine google.com. A similar approach, substituting aniline with 2-aminophenol (B121084) and hydroquinone with resorcinol (benzene-1,3-diol), represents a plausible synthetic route to this compound.

Furthermore, methods for producing m-aminophenols directly from resorcinol by reacting it with ammonia or other amines under anhydrous conditions in the presence of an aluminosilicate catalyst have been developed google.comgoogle.com. These foundational reactions for creating bonds between resorcinol and amino compounds provide the essential chemical principles that would underpin the synthesis of the target molecule. The historical literature, therefore, offers a clear blueprint for the potential creation of this compound, even if the compound itself has not been a major focus of historical research.

Research Significance in Contemporary Chemical and Biological Sciences

The scientific interest in a molecule like 4-((2-Hydroxyphenyl)amino)benzene-1,3-diol stems from the well-documented biological activities of its constituent parts. The combination of a diphenylamine (B1679370) core with multiple phenolic hydroxyl groups suggests significant potential in medicinal chemistry and materials science.

The diphenylamine scaffold itself is a "privileged structure" in drug discovery, known for a wide range of biological activities including fungicidal, insecticidal, and antimicrobial properties nih.govnih.gov. The addition of hydroxyl groups, as seen in this compound, is a common strategy to enhance biological activity, particularly antioxidant capacity. Phenolic compounds are renowned for their ability to scavenge free radicals, and molecules with multiple hydroxyl groups often exhibit potent antioxidant effects nih.gov.

Derivatives of aminophenol are also of significant interest. They are key intermediates in the synthesis of pharmaceuticals like Paracetamol nih.govlibretexts.org. Moreover, aminophenol-derived Schiff bases have demonstrated broad-spectrum antimicrobial and antidiabetic activities mdpi.comnih.govresearchgate.net. Research has shown that these compounds can interact with DNA and exhibit significant anticancer activity against various cell lines, including HeLa (cervical cancer) and MCF-7 (breast cancer) nih.govmdpi.com. The antiproliferative effects of some aminophenol derivatives are thought to be related to the generation of reactive oxygen species (ROS), leading to apoptosis in cancer cells nih.gov.

The potential biological activities of compounds structurally related to this compound are summarized in the table below.

| Compound Class | Precursors | Observed Biological Activities |

| Hydroxylated Diphenylamines | Dihydroxybenzene, Aromatic Amines | Fungicidal, Insecticidal, Antimicrobial, Antioxidant nih.govnih.gov |

| Aminophenol Derivatives | p-Aminophenol, Acetic Anhydride | Analgesic, Antipyretic, Antiproliferative nih.govnih.gov |

| Aminophenol Schiff Bases | Aminophenols, Aldehydes | Antimicrobial, Antidiabetic, Anticancer, DNA Interaction mdpi.comnih.govnih.gov |

Overview of Current Research Trajectories on the Compound

Advanced Spectroscopic Characterization

Advanced Mass Spectrometry Techniques

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and structure of a compound by measuring the mass-to-charge ratio (m/z) of its ions. Advanced MS techniques provide a higher level of structural detail, which is indispensable for the unambiguous identification of complex molecules like this compound.

High-Resolution Mass Spectrometry (HRMS) is critical for determining the precise elemental composition of a molecule. Unlike nominal mass spectrometry, which provides integer masses, HRMS instruments (such as Time-of-Flight (TOF) or Orbitrap analyzers) can measure m/z values to several decimal places. This high accuracy allows for the calculation of a unique elemental formula.

For this compound, the molecular formula is C₁₂H₁₁NO₃. HRMS would be used to verify this composition by comparing the experimentally measured mass with the theoretically calculated exact mass. The protonated molecule, [M+H]⁺, is a commonly observed ion in soft ionization techniques like Electrospray Ionization (ESI). The comparison provides strong evidence for the compound's identity and differentiates it from other isomers or compounds with the same nominal mass.

| Ionic Species | Formula | Theoretical Exact Mass (Da) |

|---|---|---|

| [M]⁺· (Radical Cation) | C₁₂H₁₁NO₃ | 217.0739 |

| [M+H]⁺ (Protonated) | C₁₂H₁₂NO₃⁺ | 218.0817 |

| [M+Na]⁺ (Sodiated) | C₁₂H₁₁NNaO₃⁺ | 240.0637 |

| [M-H]⁻ (Deprotonated) | C₁₂H₁₀NO₃⁻ | 216.0661 |

Tandem Mass Spectrometry (MS/MS), or MS², is a technique where ions of a specific m/z (precursor ions) are selected and fragmented, and the resulting fragment ions (product ions) are analyzed. nationalmaglab.org This process provides detailed structural information by revealing how the molecule breaks apart. The fragmentation is typically induced by collision with an inert gas, a process known as Collision-Induced Dissociation (CID). amazonaws.com

For this compound (precursor ion [M+H]⁺ at m/z 218.0817), fragmentation would likely occur at the weakest bonds. Expected fragmentation pathways for aminophenol-type structures include:

Loss of Water (H₂O): Cleavage involving the hydroxyl groups.

Loss of Carbon Monoxide (CO): Common for phenolic compounds. nih.gov

Cleavage of the C-N Bond: Breaking the bond connecting the two aromatic rings, leading to fragments corresponding to the aminophenol and resorcinol (B1680541) moieties.

Analyzing the m/z values of these product ions allows for the reconstruction of the precursor ion's structure, confirming the connectivity of the phenyl and diol rings through the amine linkage. nih.gov

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Plausible Fragment Structure |

|---|---|---|---|

| 218.08 | 200.07 | H₂O (18.01) | Loss of a hydroxyl group as water |

| 218.08 | 124.07 | C₆H₆O (94.04) | Fragment corresponding to protonated aminobenzene-1,3-diol |

| 218.08 | 110.04 | C₆H₆O₂ (110.04) | Fragment corresponding to protonated 2-aminophenol (B121084) |

| 218.08 | 93.06 | C₇H₇O₂ (125.02) | Fragment corresponding to aniline (B41778) |

Ion Mobility Mass Spectrometry (IM-MS) adds another dimension of separation to mass analysis. nih.gov It separates ions based on their size, shape, and charge as they drift through a gas-filled chamber under the influence of a weak electric field. ijcce.ac.ir This separation provides a rotationally averaged collision cross-section (CCS), which is a value related to the three-dimensional shape of the ion.

For this compound, IM-MS could distinguish between different conformations (e.g., resulting from rotation around the C-N bond) or even separate it from structural isomers that have identical masses and similar fragmentation patterns. chemrxiv.org The experimental CCS value can be compared to theoretical values calculated for candidate structures, providing powerful validation of the molecule's three-dimensional conformation in the gas phase. While specific data for this molecule is not published, analysis of related diphenylamine compounds has demonstrated the utility of IM-MS in separating structurally similar species. ijcce.ac.ir

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. core.ac.uk The absorption of IR radiation or the inelastic scattering of monochromatic light (Raman) corresponds to specific molecular vibrations (stretching, bending, twisting). These spectra serve as a molecular "fingerprint" and are excellent for identifying functional groups.

For this compound, the key functional groups are the hydroxyl (-OH), secondary amine (-NH-), and substituted benzene (B151609) rings. The analysis of related hydroxyphenyl and aminophenyl compounds allows for the prediction of characteristic vibrational frequencies. tandfonline.comnih.gov

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity (IR/Raman) |

|---|---|---|---|

| O-H (Phenolic) | Stretching | 3200-3500 (Broad) | Strong/Medium |

| N-H (Amine) | Stretching | 3300-3500 (Sharp) | Medium/Medium |

| C-H (Aromatic) | Stretching | 3000-3100 | Medium/Strong |

| C=C (Aromatic) | Ring Stretching | 1450-1600 | Strong/Strong |

| C-N | Stretching | 1250-1350 | Medium/Medium |

| C-O (Phenolic) | Stretching | 1180-1260 | Strong/Medium |

| C-H (Aromatic) | Out-of-Plane Bending | 750-900 | Strong/Weak |

The broad O-H stretching band is characteristic of hydrogen-bonded hydroxyl groups. The N-H stretch would likely appear as a sharper peak within the same region. The aromatic region would show multiple sharp peaks corresponding to C=C ring stretching and C-H bending, with the substitution pattern on the rings influencing the exact positions of the out-of-plane bending bands. dergipark.org.tr

Electronic Absorption (UV-Vis) and Emission Spectroscopy for Electronic Transitions and Photophysical Properties

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light by a molecule, which corresponds to the promotion of electrons from a ground state to a higher energy excited state. The technique is particularly sensitive to conjugated systems and aromatic compounds.

The structure of this compound contains two chromophoric systems—the hydroxyphenyl and benzene-1,3-diol rings—linked by an auxochromic amine group. This extended conjugation is expected to result in strong absorption in the UV region, likely due to π→π* transitions. Studies on similar phenolic compounds, such as tyrosine, show characteristic absorption peaks that are sensitive to environmental factors like pH. nih.govnih.gov Ionization of the phenolic hydroxyl groups at high pH would cause a bathochromic (red) shift in the absorption maximum, a phenomenon that could be used to determine the pKa values of the hydroxyl groups. nih.gov

| Transition Type | Expected λmax Range (nm) | Description |

|---|---|---|

| π→π | ~270-290 | High-energy transition associated with the aromatic rings. Sensitive to substitution and solvent polarity. |

| n→π | >300 | Lower-energy, weaker transition involving non-bonding electrons on oxygen and nitrogen. May be obscured by stronger π→π* bands. |

Emission spectroscopy (fluorescence) could also provide valuable information. Upon excitation at an appropriate wavelength, the molecule may fluoresce. The emission spectrum's shape, quantum yield, and lifetime are sensitive to the molecule's local environment and conformational state.

X-ray Crystallography and Solid-State Structural Analysis

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid, crystalline state. By diffracting X-rays off a single crystal, one can obtain precise measurements of bond lengths, bond angles, and torsional angles. mdpi.com This technique also reveals how molecules pack together in the crystal lattice and identifies intermolecular interactions like hydrogen bonds and π-π stacking. mdpi.com

While no publicly available crystal structure for this compound has been reported, a successful analysis would provide unambiguous proof of its structure. The data would reveal:

The planarity of the aromatic rings.

The geometry of the amine bridge connecting the rings.

A detailed map of the intramolecular and intermolecular hydrogen bonding network involving the three hydroxyl groups and the amine hydrogen. This network would be crucial in dictating the compound's solid-state properties.

| Parameter | Significance |

|---|---|

| Unit Cell Dimensions | Defines the basic repeating unit of the crystal lattice. |

| Space Group | Describes the symmetry of the crystal structure. |

| Bond Lengths & Angles | Confirms atomic connectivity and reveals any structural strain. |

| Torsional Angles | Defines the 3D conformation, such as the twist between the two phenyl rings. |

| Hydrogen Bond Geometry | Details the network of O-H···O, N-H···O, and other non-covalent interactions that stabilize the crystal packing. researchgate.net |

Inability to Fulfill Request for Detailed Structural Analysis of this compound

Following an exhaustive search of scientific literature and crystallographic databases, it has been determined that the specific data required to generate the requested article on "this compound" is not available in the public domain. The user's instructions demanded a detailed analysis based on experimental crystallographic data, including the determination of the crystal system, space group, unit cell parameters, bond lengths, bond angles, dihedral angles, intermolecular interactions, and a conformational analysis.

The investigation for a published crystal structure of this compound did not yield any relevant results. Searches were conducted using the compound's IUPAC name, as well as common synonyms such as 4-((2-hydroxyphenyl)amino)resorcinol and 2,4-dihydroxy-2'-hydroxydiphenylamine. The queries extended to major chemical and crystallographic repositories.

The search results did identify crystallographic studies for structurally related but distinct molecules. These included various Schiff bases, which are imine compounds, and other complex heterocyclic structures derived from similar precursors. However, none of these studies pertained to the specific secondary amine compound requested. Without a primary scientific publication detailing the single-crystal X-ray diffraction analysis of this compound, the foundational data necessary to construct the specified article is absent.

Therefore, it is not possible to provide a scientifically accurate and authoritative article that adheres to the user's strict outline. The generation of such specific data points without experimental evidence would constitute a fabrication of scientific results.

Established Synthetic Routes and Reaction Conditions

The construction of the core diarylamine linkage in this compound is typically achieved through carbon-nitrogen (C-N) bond-forming reactions. Established methods generally rely on the coupling of an aniline derivative with an aryl halide or a related electrophile.

A common and logical approach to the synthesis of this compound involves a multi-step pathway that utilizes protected starting materials to ensure regioselectivity and prevent self-coupling or polymerization. A plausible route would involve the coupling of a protected 2-aminophenol derivative with a suitably activated and protected resorcinol derivative.

One potential pathway begins with the protection of the hydroxyl groups of resorcinol, for example, as methoxy (B1213986) or benzyloxy ethers. The resulting 1,3-dialkoxybenzene can then be halogenated to introduce a reactive handle for the subsequent coupling reaction. Separately, the hydroxyl and amino groups of 2-aminophenol would also require protection. The amino group could be acylated, and the hydroxyl group could be converted to a silyl (B83357) ether or another suitable protecting group.

The key step would then be a cross-coupling reaction, such as the Buchwald-Hartwig amination or the Ullmann condensation, between the protected 2-aminophenol and the halogenated resorcinol derivative. Following the successful formation of the diarylamine linkage, a final deprotection step would be required to reveal the free hydroxyl groups and the amino group, yielding the target compound, this compound.

Key Intermediates in a Plausible Synthetic Pathway:

1,3-Bis(benzyloxy)benzene

1-Bromo-2,6-bis(benzyloxy)benzene

N-(2-(tert-Butyldimethylsilyloxy)phenyl)acetamide

N-(2-(tert-Butyldimethylsilyloxy)phenyl)-N-(2,6-bis(benzyloxy)phenyl)acetamide

this compound

The efficiency and yield of the C-N cross-coupling reaction are highly dependent on the optimization of several key parameters.

Catalyst and Ligand: For palladium-catalyzed reactions like the Buchwald-Hartwig amination, the choice of palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and the phosphine (B1218219) ligand is critical. A variety of bulky, electron-rich phosphine ligands, such as those from the biarylphosphine class (e.g., XPhos, SPhos), have been shown to be effective in promoting the coupling of anilines with aryl halides. For copper-catalyzed Ullmann-type reactions, copper(I) salts (e.g., CuI) are commonly used, often in the presence of a ligand such as 1,10-phenanthroline (B135089) or N,N-dimethylglycine to enhance solubility and catalytic activity. jmchemsci.com

Base and Solvent: The choice of base is crucial for both activating the amine and neutralizing the acid generated during the reaction. Common bases include alkali metal carbonates (e.g., Cs₂CO₃, K₂CO₃) and phosphates (e.g., K₃PO₄), as well as alkoxides (e.g., NaOt-Bu). The solvent must be able to dissolve the reactants and catalyst system and is often a high-boiling point aprotic solvent such as toluene, dioxane, or DMF.

Temperature: The reaction temperature is a critical parameter that needs to be carefully controlled. While higher temperatures can increase the reaction rate, they can also lead to undesired side reactions and decomposition of the starting materials or product. Typical temperatures for these coupling reactions range from 80 °C to 150 °C.

The following table illustrates a hypothetical optimization of the Buchwald-Hartwig amination for the synthesis of a diarylamine, showcasing the influence of different parameters on the reaction yield.

| Entry | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Yield (%) |

| 1 | Pd(OAc)₂ (2) | P(t-Bu)₃ (4) | NaOt-Bu | Toluene | 100 | 65 |

| 2 | Pd₂(dba)₃ (1) | XPhos (2) | K₃PO₄ | Dioxane | 110 | 85 |

| 3 | Pd(OAc)₂ (2) | RuPhos (4) | Cs₂CO₃ | DMF | 120 | 78 |

| 4 | Pd₂(dba)₃ (1) | SPhos (2) | K₂CO₃ | Toluene | 100 | 92 |

This table is a representative example and does not reflect actual experimental data for the synthesis of this compound.

Novel and Green Chemistry Approaches to Synthesis

In recent years, there has been a significant push towards the development of more sustainable and environmentally friendly synthetic methods. These "green chemistry" approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. google.com

While traditional metal-catalyzed cross-coupling reactions are effective, they often rely on expensive and potentially toxic heavy metals. Research into alternative catalytic systems is ongoing.

Organocatalysis: The use of small organic molecules as catalysts offers a promising alternative to metal-based systems. While direct organocatalytic amination of aryl halides is challenging, novel strategies involving the activation of one of the coupling partners through organocatalytic means are being explored.

Earth-Abundant Metal Catalysis: There is growing interest in replacing precious metals like palladium with more abundant and less toxic metals such as copper, iron, or nickel for C-N cross-coupling reactions. organic-chemistry.org Copper-catalyzed Ullmann condensations, in particular, have seen a resurgence with the development of new ligands that allow for milder reaction conditions.

The choice of solvent can have a significant impact on the environmental footprint of a chemical process. Traditional solvents like DMF and dioxane are effective but have toxicity concerns. Green chemistry encourages the use of more benign alternatives.

Water as a Solvent: Performing organic reactions in water is a key goal of green chemistry. For the synthesis of diarylamines, the use of water-soluble catalysts or surfactant-based micellar catalysis can enable reactions to be carried out in aqueous media.

Solvent-Free Reactions: In some cases, it may be possible to conduct the reaction without a solvent, for example, by heating the neat reactants together, potentially with microwave assistance. This approach completely eliminates solvent waste.

The following table provides a comparison of different solvent systems for a generic cross-coupling reaction, highlighting the principles of green chemistry.

| Solvent | Green Chemistry Consideration | Potential for Diarylamin Synthesis |

| Toluene | Volatile Organic Compound (VOC) | Commonly used, effective but less green. |

| Dioxane | Potential carcinogen | Effective, but significant health and environmental concerns. |

| Water | Environmentally benign | Requires specialized catalyst systems for solubility. |

| Polyethylene glycol (PEG) | Biodegradable, low toxicity | Can serve as both solvent and phase-transfer catalyst. |

| No Solvent (Neat) | Eliminates solvent waste | Requires thermally stable reactants and catalyst. |

This table provides a general overview and not specific experimental results for the target compound.

Flow chemistry, where reactions are carried out in a continuously flowing stream rather than in a batch-wise manner, offers several advantages for the synthesis of fine chemicals and pharmaceuticals. manchesterorganics.com

Improved Safety and Control: Flow reactors allow for precise control over reaction parameters such as temperature, pressure, and mixing. The small reaction volumes at any given time also enhance safety, particularly for highly exothermic or hazardous reactions.

Enhanced Efficiency and Scalability: Continuous processing can lead to higher throughput and more consistent product quality compared to batch production. Scaling up a flow process is often simpler than scaling up a batch reaction, as it typically involves running the reactor for a longer period rather than using larger vessels.

Derivatization and Analog Synthesis

The structural framework of this compound, featuring reactive hydroxyl and secondary amino groups, alongside two activatable aromatic rings, presents a versatile scaffold for a multitude of derivatization strategies. These modifications are instrumental in modulating the molecule's physicochemical properties, exploring structure-activity relationships, and developing novel analogs. The following sections detail established synthetic methodologies that are applicable to this compound, based on the known reactivity of its constituent functional groups, such as those in aminophenols and related structures.

Alkylation and Acylation Strategies on Hydroxyl and Amino Groups

The presence of nucleophilic hydroxyl (–OH) and amino (–NH–) groups in this compound allows for straightforward alkylation and acylation reactions. The selectivity of these reactions is a key consideration, as direct alkylation can often lead to a mixture of O-alkylated, N-alkylated, and N,O-dialkylated products. researchgate.net

Alkylation:

Selective alkylation of the hydroxyl groups can be achieved by first protecting the more nucleophilic amino group. A common strategy involves the reaction of the aminophenol with benzaldehyde (B42025) to form a Schiff base (imine). This protection allows for the subsequent O-alkylation of the hydroxyl groups using alkyl halides in the presence of a base like potassium carbonate (K₂CO₃). The protecting group can then be removed by acid hydrolysis to yield the O-alkylated derivative. researchgate.netgoogle.com Conversely, selective N-alkylation can be performed via reductive amination, which involves the condensation of the amino group with an aldehyde or ketone, followed by reduction of the resulting imine with a reducing agent like sodium borohydride. google.com

Table 1: Representative Alkylation Strategies for Aminophenol Scaffolds

| Reaction Type | Reagents and Conditions | Product Type | Reference |

| Selective O-Alkylation | 1. Benzaldehyde, Methanol 2. Alkyl halide, K₂CO₃, Acetone (reflux) 3. HCl (hydrolysis) | Alkoxy-substituted aniline | researchgate.netgoogle.com |

| Selective N-Alkylation | Aldehyde/Ketone, Sodium Borohydride, Methanol | N-Alkyl-substituted aminophenol | google.com |

Acylation:

Acylation of the amino and hydroxyl groups is typically accomplished using acylating agents such as acid chlorides or anhydrides. The relative reactivity of the amino and hydroxyl groups can be influenced by reaction conditions. For instance, in the synthesis of N-acetyl-p-aminophenol (paracetamol), the amino group of p-aminophenol is selectively acetylated using acetic anhydride. pharmacy180.com Under different conditions, both hydroxyl and amino groups can be acylated. The choice of solvent and base can direct the selectivity of the acylation reaction.

Table 2: General Acylation Reactions on Aminophenol-type Compounds

| Functional Group | Acylating Agent | Typical Conditions | Product |

| Amino Group | Acetic Anhydride | Aqueous or organic solvent | N-acyl derivative |

| Hydroxyl Group | Acid Chloride/Anhydride | Pyridine (B92270) or other base | O-acyl (ester) derivative |

Substituent Modification on Aromatic Rings (e.g., Halogenation, Nitration, Sulfonation)

The two benzene rings in this compound are activated towards electrophilic aromatic substitution due to the presence of the electron-donating hydroxyl and amino groups. The regioselectivity of these reactions is dictated by the directing effects of the existing substituents.

Halogenation:

Direct halogenation of phenols and anilines is typically rapid. For controlled halogenation, reagents like trihaloisocyanuric acid can be used under mild, metal-free conditions. rsc.org The regioselectivity is influenced by the steric and electronic properties of the substituents, with substitution generally occurring at the ortho and para positions relative to the activating groups. youtube.comyoutube.comyoutube.com For a molecule like this compound, the positions most susceptible to halogenation would be those activated by the multiple hydroxyl and amino functions, while considering steric hindrance.

Nitration:

Nitration of aminophenols requires careful control of reaction conditions to prevent oxidation and over-nitration. A common strategy involves the initial protection of the amino group by acylation. wyzant.com The resulting acetamido group is less activating and helps to control the regioselectivity of the subsequent nitration with a mixture of nitric acid and sulfuric acid. wyzant.comgoogle.com The nitro group is typically introduced at the position ortho to the activating group. wyzant.com Following nitration, the protecting acyl group can be removed by hydrolysis. wyzant.comgoogle.com Metal nitrates, such as copper(II) nitrate (B79036) or iron(III) nitrate, in non-aqueous solvents can also be used for more selective nitration of phenols. ijcce.ac.ir

Sulfonation:

Sulfonation of aromatic amines and phenols can be achieved using fuming sulfuric acid or chlorosulfonic acid. google.comgoogle.compatsnap.com In the case of aminophenols, the reaction can lead to the formation of aminophenol sulfonic acids. For instance, 2-aminophenol-4-sulfonamide can be synthesized via a multi-step process starting with the chlorosulfonation of p-nitrochlorobenzene, followed by ammoniation, hydrolysis, and reduction. google.compatsnap.com The sulfonation of anilines can also be a route to aminophenol sulfonic acids, as demonstrated by the synthesis of 2-aminophenol-4-sulfonic acid from sulfanilic acid. njit.edu

Table 3: Electrophilic Aromatic Substitution Strategies

| Reaction | Reagents | Key Considerations | Reference |

| Halogenation | Trihaloisocyanuric acid | Metal-free, regioselective. | rsc.org |

| Nitration | HNO₃/H₂SO₄ | Protection of the amino group is often required. | wyzant.comgoogle.com |

| Sulfonation | Fuming H₂SO₄ or Chlorosulfonic Acid | Can lead to sulfonic acid derivatives. | google.comgoogle.compatsnap.com |

Formation of Heterocyclic Ring Systems Involving the Core Structure

The structure of this compound is a precursor for the synthesis of various heterocyclic systems, most notably benzoxazoles and phenoxazines.

Benzoxazoles:

Benzoxazoles can be synthesized from o-aminophenols through cyclization reactions. A common method involves the reaction of an o-aminophenol with a carboxylic acid, aldehyde, or their derivatives. pharmacy180.comepo.org For example, the copper-catalyzed hydroamination of alkynones with 2-aminophenols leads to the formation of functionalized benzoxazole (B165842) derivatives. pharmacy180.com Another approach is the reaction of o-aminophenols with N-cyano-N-phenyl-p-toluenesulfonamide in the presence of a Lewis acid to yield 2-aminobenzoxazoles. nih.gov

Phenoxazines:

Phenoxazines are tricyclic compounds that can be synthesized from o-aminophenols. wipo.int The oxidative coupling of o-aminophenols is a primary route to phenoxazinone structures. wyzant.comgoogle.com This can be achieved using various oxidizing agents or catalysts, including metal complexes that mimic the action of phenoxazinone synthase. google.com For instance, the condensation of o-aminophenol with catechol was an early method for preparing the parent phenoxazine (B87303) ring system. wipo.int

Table 4: Synthesis of Heterocyclic Systems from Aminophenol Precursors

| Heterocyclic System | Synthetic Approach | Reagents/Conditions | Reference |

| Benzoxazole | Cyclization | Carboxylic acids, aldehydes, alkynones (with catalyst) | pharmacy180.comepo.org |

| Phenoxazine | Oxidative Coupling/Condensation | Oxidizing agents, metal catalysts, catechol | wyzant.comwipo.intgoogle.com |

Purification Techniques and Purity Assessment

The purification of this compound and its derivatives is crucial for obtaining materials of sufficient quality for further studies. A combination of chromatographic and non-chromatographic methods is typically employed.

Purification Techniques:

Recrystallization: This is a fundamental technique for purifying solid compounds. The choice of solvent is critical and is determined by the solubility profile of the target compound and its impurities. For aminophenol-type compounds, solvents such as water, ethanol, or mixtures thereof are often used. researchgate.net

Column Chromatography: Silica (B1680970) gel column chromatography is a versatile method for separating complex mixtures of organic compounds. ijcce.ac.ir The choice of eluent (a mixture of solvents like petroleum ether and ethyl acetate) is optimized to achieve the best separation of the desired product from byproducts and unreacted starting materials. researchgate.net

Liquid-Liquid Extraction: This technique is useful for separating compounds based on their differential solubility in two immiscible liquid phases, often an aqueous phase and an organic solvent. epo.orggoogle.comgoogleapis.com The pH of the aqueous phase can be adjusted to selectively extract acidic or basic compounds. epo.orggoogle.comgoogleapis.com For instance, p-aminophenol can be purified by extraction with organic solvents like aniline-toluene mixtures at a controlled pH to remove impurities such as 4,4'-diaminodiphenyl ether. googleapis.com

Adsorption: Treatment with activated charcoal can be used to remove colored impurities and other minor contaminants from solutions of the product before crystallization. googleapis.com

Purity Assessment:

The purity of the synthesized compounds is assessed using a combination of analytical techniques:

Thin-Layer Chromatography (TLC): TLC is a quick and effective method to monitor the progress of a reaction and to get a preliminary assessment of the purity of a sample. youtube.com The presence of a single spot under UV light or after staining suggests a high degree of purity.

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful analytical technique for the quantitative determination of purity. youtube.com By using a suitable column and mobile phase, it can separate the main compound from trace impurities, allowing for accurate purity assessment. youtube.com Amperometric detection can be used for the sensitive determination of aminophenol impurities. rsc.org

Spectroscopic Methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are indispensable for structural elucidation and purity assessment. The presence of unexpected signals in the NMR spectrum can indicate the presence of impurities. researchgate.net

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The absence of peaks corresponding to starting materials or the appearance of new peaks for the product can confirm the success of a reaction.

Melting Point Analysis: A sharp melting point range for a crystalline solid is a good indicator of high purity. Impurities tend to broaden and depress the melting point range.

Elemental Analysis: This technique determines the elemental composition (C, H, N, etc.) of a compound, providing a fundamental measure of its purity. youtube.com

Table 5: Common Purification and Purity Assessment Methods

| Method | Application | Details | Reference |

| Recrystallization | Purification of solids | Solvent selection is key. | researchgate.net |

| Column Chromatography | Separation of mixtures | Silica gel is a common stationary phase. | researchgate.netijcce.ac.ir |

| HPLC | Purity assessment | Quantitative analysis of purity and impurities. | youtube.com |

| TLC | Reaction monitoring, purity check | Quick, qualitative assessment. | youtube.com |

| NMR Spectroscopy | Structure elucidation, purity | ¹H and ¹³C NMR are standard. | researchgate.net |

Computational and Theoretical Investigations of 4 2 Hydroxyphenyl Amino Benzene 1,3 Diol

Quantum Chemical Calculations (Density Functional Theory, Ab Initio Methods)

Quantum chemical calculations are at the forefront of computational chemistry for predicting the properties of molecules. Methods like Density Functional Theory (DFT) are particularly popular due to their balance of computational cost and accuracy. For a molecule like 4-((2-Hydroxyphenyl)amino)benzene-1,3-diol, DFT calculations, often using a functional such as B3LYP with a suitable basis set (e.g., 6-31G(d,p)), would be the standard approach to investigate its fundamental properties.

Electronic Structure, Molecular Orbitals, and Charge Distribution Analysis

A primary goal of quantum chemical calculations is to determine the electronic structure of a molecule. This involves mapping the distribution of electrons and identifying the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of HOMO and LUMO are critical for understanding a molecule's reactivity, with the HOMO-LUMO gap indicating its chemical stability.

Analysis of the charge distribution, often through methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis, would reveal the partial atomic charges on each atom. This information is vital for understanding intermolecular interactions and identifying potential sites for electrophilic or nucleophilic attack. For this compound, one would expect negative charges to be localized on the oxygen and nitrogen atoms, making them potential hydrogen bond acceptors.

Prediction of Spectroscopic Properties (NMR, UV-Vis, IR) and Validation

Quantum chemical calculations are instrumental in predicting various spectroscopic properties.

NMR Spectroscopy: Gauge-Including Atomic Orbital (GIAO) calculations can predict the ¹H and ¹³C NMR chemical shifts. These predicted values, when compared to experimental data, can help confirm the molecular structure.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations are used to predict the electronic transitions that give rise to UV-Vis absorption spectra. This would help in understanding the chromophores within the molecule.

IR Spectroscopy: The calculation of vibrational frequencies can predict the positions of absorption bands in the infrared (IR) spectrum. These predicted frequencies are often scaled to better match experimental results and are invaluable for identifying functional groups and the presence of hydrogen bonding.

Reaction Mechanisms and Transition State Analysis

Theoretical methods can be used to map out the potential energy surface for chemical reactions, allowing for the investigation of reaction mechanisms. This involves locating and characterizing the transition state structures, which are the high-energy points along the reaction pathway. For a molecule like this compound, this could be applied to study its synthesis, degradation, or its interaction with other molecules.

Molecular Dynamics Simulations and Conformational Sampling

While quantum chemical calculations are excellent for studying static molecular properties, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals conformational changes and interactions.

Ligand-Protein Interaction Dynamics (In Silico Models)

Molecular dynamics (MD) simulations offer a powerful lens to observe the dynamic behavior of a ligand within a protein's binding site over time. For a molecule like this compound, MD simulations can provide insights into the stability of its binding pose, the key interactions that are maintained, and the conformational changes in both the ligand and the protein upon binding.

In the absence of direct MD studies on this specific compound, we can infer its potential interaction dynamics by examining studies on structurally related molecules. For instance, MD simulations of protein-drug complexes, such as those involving acetaminophen (B1664979) (a 4-aminophenol (B1666318) derivative), reveal the importance of hydrogen bonding and the flexibility of the ligand in the binding pocket. dntb.gov.uaspringernature.comnih.gov The resorcinol (B1680541) (benzene-1,3-diol) and catechol (benzene-1,2-diol) moieties are known to participate in significant hydrogen bonding networks with protein residues. MD simulations of complexes with such phenolic compounds often show that the hydroxyl groups act as both hydrogen bond donors and acceptors, forming stable interactions with the protein backbone and side chains. researchgate.netphcogj.com

A hypothetical MD simulation of this compound bound to a target protein would likely reveal the following dynamic features:

Hydrogen Bond Dynamics: The multiple hydroxyl groups and the secondary amine would be expected to form a dynamic network of hydrogen bonds with the protein. The stability and persistence of these bonds throughout the simulation would be a key determinant of binding affinity.

Conformational Flexibility: The dihedral angle of the bond connecting the two phenyl rings would likely exhibit some degree of rotation, allowing the molecule to adopt an optimal conformation within the binding site. The flexibility of the hydroxyphenyl and resorcinol rings would also be monitored to assess induced-fit effects. researchgate.netnih.gov

Role of Water Molecules: Water molecules in the binding site could play a crucial role by mediating interactions between the ligand and the protein, forming water-bridged hydrogen bonds. Analysis of the residence time of these water molecules can provide further understanding of the binding thermodynamics.

These simulations are crucial for validating docking poses and for providing a more realistic picture of the binding event, moving from a static to a dynamic understanding of the interaction. nih.govyoutube.comuzh.ch

Molecular Docking and Protein-Ligand Interaction Modeling (In Silico)

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. This method is instrumental in identifying potential biological targets and elucidating the molecular basis of ligand-protein interactions.

Given the structural features of this compound, several classes of proteins could be considered as putative biological targets. The aminophenol and resorcinol moieties are present in compounds known to interact with various enzymes and receptors. For example, derivatives of 4-aminophenol have been investigated as inhibitors of enzymes like cyclooxygenase (COX) and as potential antimicrobial agents. youtube.com

Molecular docking studies on analogs can provide clues to potential targets. For instance, docking of 4-aminophenol derivatives into the active sites of bacterial proteins and enzymes involved in metabolic pathways has shown promising results. researchgate.net Similarly, compounds with N-phenyl substitution have been docked into the active sites of enzymes like COX and receptors like GABA receptors, showing good binding affinities. phcogj.com

A systematic docking of this compound against a panel of disease-relevant proteins would be a rational first step in a drug discovery pipeline. Potential targets could include kinases, proteases, and various receptors where the hydrogen bonding and aromatic stacking interactions provided by the ligand can be accommodated.

The binding affinity and interaction mode of this compound with a putative target can be analyzed in detail using molecular docking software. The software calculates a scoring function to estimate the binding free energy (ΔG), with more negative values indicating stronger binding.

Based on studies of analogous compounds, the interaction mode of this compound would likely be characterized by:

Hydrogen Bonding: The hydroxyl groups of the resorcinol and hydroxyphenyl moieties, as well as the amino group, are expected to form multiple hydrogen bonds with polar residues in the binding pocket of a target protein.

Pi-Pi Stacking: The two aromatic rings can engage in pi-pi stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan.

Hydrophobic Interactions: The phenyl rings also contribute to hydrophobic interactions with nonpolar residues in the binding site.

The following table summarizes hypothetical docking results for this compound with a selection of putative protein targets, based on data from structurally related compounds.

| Putative Protein Target | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) | Predominant Interaction Type |

|---|---|---|---|

| Cyclooxygenase-2 (COX-2) | -9.5 | Arg120, Tyr355, Ser530 | Hydrogen Bonding, Pi-Pi Stacking |

| Tyrosinase | -8.8 | His259, His263, His296 | Coordination with Copper, Hydrogen Bonding |

| Histone Deacetylase (HDAC) | -8.2 | His142, His143, Tyr306 | Coordination with Zinc, Hydrogen Bonding |

| Bacterial DNA Gyrase | -7.9 | Asp73, Gly77, Arg76 | Hydrogen Bonding, Electrostatic |

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling (In Silico)

QSAR and QSPR models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity or physicochemical properties, respectively. These models are invaluable for predicting the activity of new compounds and for identifying the key molecular features that influence their behavior.

To develop a QSAR model for a series of compounds including this compound, a dataset of structurally related molecules with known biological activities (e.g., IC50 values) against a specific target would be required. Various molecular descriptors, which are numerical representations of the chemical structure, would be calculated for each compound.

For a series of aminophenol derivatives, a hypothetical QSAR equation might take the form:

pIC50 = c0 + c1(LogP) + c2(Dipole Moment) + c3*(HOMO Energy)**

Where:

pIC50 is the negative logarithm of the half-maximal inhibitory concentration.

LogP is the logarithm of the octanol-water partition coefficient, representing hydrophobicity.

Dipole Moment represents the polarity of the molecule.

HOMO Energy (Energy of the Highest Occupied Molecular Orbital) relates to the electron-donating ability of the molecule.

c0, c1, c2, c3 are coefficients determined by regression analysis.

Such a model could then be used to predict the biological activity of this compound. QSAR studies on aminophenyl benzamide (B126) derivatives have highlighted the importance of hydrophobic character and hydrogen bond donating groups for activity. youtube.com

The development of a robust QSAR model allows for the identification of the most influential molecular descriptors. These descriptors provide insight into the structural requirements for optimal activity.

For a series of compounds related to this compound, the following descriptors would likely be important:

| Molecular Descriptor | Description | Potential Influence on Activity |

|---|---|---|

| LogP | Hydrophobicity | Crucial for membrane permeability and reaching the target site. An optimal value is often required. |

| Topological Polar Surface Area (TPSA) | Sum of surfaces of polar atoms | Important for hydrogen bonding capacity and cell permeability. |

| Number of Hydrogen Bond Donors/Acceptors | Count of O-H, N-H bonds and N, O atoms | Directly relates to the ability to form hydrogen bonds with the target protein. |

| Molecular Weight (MW) | Mass of the molecule | Influences solubility, absorption, and can affect fitting into the binding pocket. |

| HOMO/LUMO Energies | Energies of frontier molecular orbitals | Relate to the molecule's reactivity and ability to participate in charge-transfer interactions. |

By understanding which descriptors are key, medicinal chemists can rationally design new analogs of this compound with improved activity and properties. For example, if a QSAR model indicates that higher hydrophobicity is beneficial, modifications could be made to the molecule to increase its LogP value.

Chemical Reactivity and Transformation Mechanisms of 4 2 Hydroxyphenyl Amino Benzene 1,3 Diol

Oxidation-Reduction Chemistry and Redox Potentials

The presence of multiple hydroxyl groups and an amino group, particularly the p-aminophenol-like arrangement in one part of the molecule, makes it readily susceptible to oxidation. The redox chemistry is complex, often involving multi-electron transfers and subsequent chemical reactions.

Electrochemical studies on structurally related compounds, such as those containing a 4-hydroxyphenylpiperazine moiety, show that oxidation can generate highly reactive p-quinone imine intermediates. researchgate.net It is anticipated that 4-((2-hydroxyphenyl)amino)benzene-1,3-diol would undergo a similar two-electron, two-proton oxidation to form a quinone-imine species. The precise redox potential for this transformation is not documented in the available literature, but it is expected to be relatively low, characteristic of easily oxidized phenolic and aminophenolic compounds.

Oxidative coupling is a common reaction for electron-rich aromatic compounds like phenols. wikipedia.org For this compound, this process can be initiated by chemical oxidants (e.g., Fe(III) salts, dioxygen) or electrochemically. The mechanism likely proceeds through the following steps:

Formation of a Radical/Quinone-Imine: Initial one-electron oxidation forms a resonance-stabilized phenoxyl radical. Further oxidation, particularly of the aminophenol moiety, leads to the formation of a reactive quinone-imine intermediate.

Coupling: This electrophilic quinone-imine intermediate can then be attacked by a nucleophilic, unoxidized molecule of this compound. The highly activated resorcinol (B1680541) ring of the second molecule provides an ideal site for this coupling reaction.

Polymerization: As this coupling process repeats, it leads to the formation of oligomers and polymers. The resulting polymer structure would be complex and likely cross-linked, given the multiple reactive sites on the monomer. Such oxidative polymerization is a key process in the formation of melanin-like polymers from similar phenolic precursors.

Catalysts, often based on transition metals like copper and iron, can facilitate this process by mediating the electron transfer steps. wikipedia.org

The structural features of this compound make it a potent antioxidant and radical scavenger. This activity stems from its ability to neutralize free radicals through several mechanisms, primarily hydrogen atom transfer (HAT).

The O-H bonds of the phenolic groups and the N-H bond of the amino group have relatively low bond dissociation energies. This allows the molecule to readily donate a hydrogen atom to a reactive free radical (R•), effectively neutralizing it.

Molecule-OH + R• → Molecule-O• + RH

The resulting radical on the this compound molecule is significantly stabilized by resonance, with the unpaired electron delocalized across both aromatic rings and onto the heteroatoms. This stability prevents the newly formed radical from initiating further chain reactions. Compounds containing hindered phenolic fragments are well-known for their effectiveness as inhibitors of oxidative processes. mdpi.com The multiple donor sites on this molecule suggest it can scavenge more than one radical equivalent, making it a highly efficient antioxidant.

Electrophilic and Nucleophilic Aromatic Substitution Reactions on Benzene (B151609) Rings

The reactivity of the two benzene rings towards substitution reactions is starkly different for electrophilic and nucleophilic processes, dictated by the powerful electron-donating nature of the substituents.

Electrophilic Aromatic Substitution (EAS)

Both aromatic rings are exceptionally activated towards electrophilic aromatic substitution due to the strong electron-donating resonance effects of the -OH and -NH- groups. libretexts.orgmasterorganicchemistry.com These groups direct incoming electrophiles to the ortho and para positions.

On the Benzene-1,3-diol (Resorcinol) Ring: This ring is extremely reactive. The -OH groups at positions 1 and 3 strongly activate positions 2, 4, and 6. Since position 4 is already occupied by the amino linkage, electrophilic attack is highly favored at positions 2 and 6. The reactivity is comparable to that of phloroglucinol, which undergoes multiple substitutions with ease. sfu.ca

On the 2-Hydroxyphenyl Ring: This ring is also activated by the -OH group (position 2') and the -NH- group (position 1'). Both are ortho, para-directors. They work together to strongly activate positions 3', 5' (ortho and para to the -NH- group) and 4', 6' (ortho and para to the -OH group). The precise site of substitution would depend on the specific electrophile and reaction conditions, but high reactivity is expected.

Common EAS reactions like halogenation, nitration, and Friedel-Crafts reactions would likely proceed rapidly, even under mild conditions, and could lead to polysubstitution. masterorganicchemistry.com

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution requires the presence of strong electron-withdrawing groups (like -NO₂) to stabilize the negatively charged Meisenheimer complex intermediate and a good leaving group. wikipedia.orgmasterorganicchemistry.comlibretexts.org The structure of this compound is the antithesis of these requirements. The powerful electron-donating groups (-OH, -NH-) enrich the aromatic rings with electron density, severely deactivating them towards attack by nucleophiles. libretexts.org Therefore, this compound is considered non-reactive towards SNAr reactions under standard conditions.

Complexation with Metal Ions and Chelating Properties

The presence of multiple donor atoms (three oxygen and one nitrogen) makes this compound an excellent chelating ligand for a wide range of metal ions. The arrangement of the secondary amine and the adjacent hydroxyl group on the first ring forms a stable five-membered chelate ring upon coordination with a metal ion. This N,O-donor site is a common feature in many well-studied Schiff bases and other ligands that form stable metal complexes. researchgate.netresearchgate.net

While specific studies determining the stability constants for complexes of this exact ligand are not available in the surveyed literature, data from related N,O-donor ligands allows for well-founded predictions. Such ligands have been shown to form stable complexes with transition metals like Co(II), Ni(II), Cu(II), and Zn(II). researchgate.netchemrevlett.com

The stoichiometry of these complexes is typically 1:1 (Metal:Ligand) or 1:2, depending on the coordination number of the metal ion and the steric bulk of the ligand. nih.gov In a 1:2 complex, two ligand molecules would coordinate to one central metal ion, potentially creating an octahedral geometry.

The stability of these complexes is quantified by their stability constants (log K). Higher values indicate a more stable complex. For similar phenolic N,O-ligands, these values can be significant, indicating strong binding.

Table 1: Representative Stability Constants (log K) for Related Phenolic Ligands with Various Metal Ions (Note: This table is illustrative, based on data for structurally similar compounds, not the title compound itself.)

| Metal Ion | Ligand Type | log K₁ (1:1) | log K₂ (1:2) | Reference Compound Type |

| Cu(II) | Aminophenol | 9.8 | 8.5 | Amoxicillin researchgate.net |

| Ni(II) | Schiff Base | 8.5 | 7.2 | Salicylaldehyde derivative |

| Co(II) | Schiff Base | 7.9 | 6.8 | Salicylaldehyde derivative |

| Zn(II) | Aminophenol | 7.5 | 6.5 | Amoxicillin researchgate.net |

| Fe(III) | Schiff Base | 11.2 | 9.8 | Hydroxyphenyl derivative nih.gov |

The structure and properties of metal complexes formed with this compound would be investigated using a combination of spectroscopic and analytical techniques.

Infrared (IR) Spectroscopy: This technique is used to confirm the coordination of the ligand to the metal ion. Upon complexation, the stretching frequency of the phenolic O-H and the amino N-H bonds would shift or disappear (if deprotonated). Critically, new absorption bands would appear at lower frequencies, corresponding to the formation of M-O and M-N bonds. researchgate.netrdd.edu.iq

UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of the complexes provide information about the geometry of the coordination sphere. New absorption bands in the visible region, which are absent in the free ligand, can often be assigned to d-d electronic transitions of the metal ion. The position and intensity of these bands are characteristic of specific geometries (e.g., octahedral vs. tetrahedral). researchgate.net

Magnetic Susceptibility Measurements: This method helps determine the number of unpaired electrons in the metal center, which in turn elucidates its oxidation state and coordination geometry (e.g., high-spin vs. low-spin octahedral). rdd.edu.iq

Elemental Analysis & Molar Conductance: Elemental analysis confirms the metal-to-ligand stoichiometry, while molar conductance measurements in a suitable solvent indicate whether the complex is an electrolyte or non-electrolyte. researchgate.net

Table 2: Summary of Techniques for Structural Characterization of Metal Complexes

| Technique | Information Obtained | Expected Observations for Complexation |

| IR Spectroscopy | Identification of donor atoms | Shift/disappearance of O-H, N-H bands; Appearance of M-O, M-N bands. researchgate.netrdd.edu.iq |

| UV-Vis Spectroscopy | Coordination geometry | Appearance of new d-d transition or charge-transfer bands. researchgate.net |

| Magnetic Susceptibility | Electronic structure, geometry | Measurement of magnetic moment confirms oxidation state and spin state. rdd.edu.iq |

| Elemental Analysis | Stoichiometry | Confirms the empirical formula (e.g., ML or ML₂). researchgate.netchemrevlett.com |

| Molar Conductance | Electrolytic nature | Low values indicate neutral, non-electrolytic complexes. researchgate.net |

Photochemical and Thermal Degradation Pathways and Products

The structural components of this compound suggest susceptibility to both photochemical and thermal degradation. The presence of hydroxyl and amino groups on the aromatic rings makes the molecule prone to oxidation and rearrangement reactions when exposed to light or heat.

Photochemical Degradation:

The photochemical degradation of aromatic amines and phenols often involves the generation of reactive oxygen species (ROS) and subsequent oxidation. For instance, the photochemical degradation of p-aminophenol has been studied using Fenton-like reagents, which generate hydroxyl radicals that attack the aromatic ring. researchgate.net It is plausible that this compound undergoes similar degradation mechanisms. The process would likely initiate with the formation of phenoxyl and aminyl radicals upon absorption of UV radiation. These radicals can then undergo a series of reactions, including dimerization, polymerization, and ring-opening, leading to a variety of degradation products.

Potential photochemical degradation products could include quinone-imines, hydroxylated derivatives, and eventually, smaller aliphatic acids and carbon dioxide through ring cleavage. The rate and extent of degradation would be influenced by factors such as pH, the presence of photosensitizers, and the intensity of the light source.

Thermal Degradation:

Thermal degradation of compounds containing phenol (B47542) and amine functionalities typically involves dehydration, decarboxylation, and cleavage of C-N and C-O bonds at elevated temperatures. Studies on the thermal degradation of o-aminophenol show a one-step degradation process starting around 120°C. nih.gov For this compound, the initial stages of thermal degradation would likely involve the loss of water molecules from the hydroxyl groups. As the temperature increases, cleavage of the amine bridge could occur, leading to the formation of 2-aminophenol (B121084) and resorcinol. Further heating would result in the decomposition of these intermediates into smaller volatile compounds. The thermal stability of related resorcinol-furfural resins has been investigated, indicating that the resorcinol moiety contributes to the thermal properties of the polymer. nih.govacs.org

A hypothetical thermal degradation pathway could involve the initial formation of oligomeric structures through intermolecular condensation reactions, followed by fragmentation at higher temperatures. The final products would likely be a complex mixture of smaller aromatic and aliphatic compounds, along with a carbonaceous residue.

| Degradation Pathway | Key Intermediates | Potential Final Products | Influencing Factors |

| Photochemical | Phenoxyl radicals, Aminyl radicals, Quinone-imines | Hydroxylated derivatives, Aliphatic acids, CO2 | pH, Light intensity, Photosensitizers |

| Thermal | 2-Aminophenol, Resorcinol, Oligomers | Smaller volatile aromatics, Aliphatic compounds, Carbonaceous residue | Temperature, Heating rate, Atmosphere |

Enzyme-Catalyzed Biotransformations in Cell-Free or In Vitro Systems

The enzymatic transformation of this compound is anticipated to be primarily mediated by oxidoreductases, such as laccases and tyrosinases, which are known to act on phenolic and aminophenolic substrates. nih.govnih.govmdpi.com These enzymes catalyze the one-electron oxidation of the substrate, generating reactive radical species that can undergo non-enzymatic coupling reactions.

In vitro biotransformation studies on related aromatic amines and phenols have demonstrated that enzymes like laccase can catalyze the formation of a diverse range of products, from simple dimers to complex polymers. nih.govnih.gov The oxidation of o-aminophenols by tyrosinase has also been studied, indicating that the hydroxyl group plays a role in the catalytic mechanism. nih.gov

For this compound, enzyme-catalyzed oxidation would likely initiate at the aminophenol moiety, which is generally more susceptible to oxidation than the resorcinol ring. The resulting radical could then participate in several transformation pathways:

Dimerization and Oligomerization: The radicals can couple to form dimers and higher oligomers. The specific structures of these products would depend on the positions of radical coupling.

Intramolecular Cyclization: The radical could undergo intramolecular cyclization to form phenoxazine-like structures, which are common products of aminophenol oxidation. nih.gov

Cross-linking: In the presence of other molecules, the radical could participate in cross-linking reactions.

The biotransformation of this compound in a cell-free system containing laccase could be hypothesized to yield a mixture of products. The initial oxidation would likely form a phenoxyl radical, which could then lead to the formation of various oligomeric structures.

| Enzyme Class | Proposed Transformation | Potential Products |

| Laccase | One-electron oxidation of the aminophenol moiety | Dimers, Oligomers, Phenoxazine (B87303) derivatives |

| Tyrosinase | Hydroxylation and subsequent oxidation | Quinone derivatives, Polymerized products |

| Peroxidase | Oxidation in the presence of hydrogen peroxide | Oxidized dimers and polymers |

It is important to note that while some aromatic amines can be metabolized by hepatic cytochrome P450 enzymes, studies on several hair dye ingredients with similar structures showed limited oxidative metabolism in human liver microsomes. researchgate.net This suggests that for this compound, enzymatic degradation by microbial or fungal oxidoreductases might be a more significant transformation pathway than metabolism by human enzymes.

Absence of Specific In Vitro Data for this compound

Comprehensive searches for scientific literature detailing the specific biological activities of the chemical compound this compound in in vitro systems have yielded no direct research findings. Despite extensive queries targeting its antioxidant and radical scavenging mechanisms, enzyme inhibition or activation, and receptor binding interactions, no studies dedicated to this particular molecule were identified in the public domain.

The investigation sought to uncover data related to the following areas:

Antioxidant and Radical Scavenging Mechanisms: Specific metrics on the scavenging of reactive oxygen species (ROS) and reactive nitrogen species (RNS), and the modulation of endogenous antioxidant enzymes such as superoxide (B77818) dismutase (SOD), catalase, and glutathione (B108866) peroxidase (GPx).

Enzyme Inhibition and Activation: Determination of inhibition constants (IC50, Ki) and kinetic parameters for interactions with enzymes like kinases, phosphatases, proteases, and esterases, as well as details on allosteric modulation and active site binding.

Receptor Binding Assays: In vitro data on the compound's ligand-target interactions and receptor binding affinities.

The search results did retrieve studies on structurally related phenolic compounds, including various hydroxyphenyl and benzenediol derivatives. This body of research confirms that such compounds often exhibit biological activities, including antioxidant and enzyme-inhibiting properties. nih.govedx.orgnih.govmdpi.comnih.govnih.govmdpi.comresearchgate.netbas.bg However, these findings are not directly applicable to this compound, and no specific experimental data for this exact compound could be located.

Therefore, it is not possible to provide a detailed article on the mechanistic investigations of this compound's biological activities in in vitro systems as per the requested outline. The scientific community has not, to date, published research that would allow for a scientifically accurate and informative discussion on this specific molecule's in vitro bioactivities.

Mechanistic Investigations of 4 2 Hydroxyphenyl Amino Benzene 1,3 Diol S Biological Activities in in Vitro Systems

Receptor Binding Assays and Ligand-Target Interactions (In Vitro)

G-Protein Coupled Receptors (GPCRs)

There is no available information in the scientific literature regarding the interaction or modulation of G-Protein Coupled Receptors (GPCRs) by 4-((2-Hydroxyphenyl)amino)benzene-1,3-diol.

Nuclear Receptors and Ion Channels

No studies were found that investigated the effects of this compound on nuclear receptors or ion channels.

Effects on Gene Expression and Protein Synthesis (In Vitro Models)

There is a lack of research on the effects of this compound on gene expression and protein synthesis.

Transcriptomic Profiling (e.g., RNA-Seq, Microarray)

No transcriptomic profiling studies, such as RNA-Seq or microarray analyses, have been published that detail the effects of this compound on global gene expression in cell-based assays.

Proteomic Analysis (e.g., Mass Spectrometry-Based Proteomics)

There are no proteomic studies available that have analyzed changes in the proteome of cells treated with this compound.

Antiproliferative and Apoptotic Mechanisms in Cancer Cell Lines (In Vitro)

No in vitro studies have been identified that investigate the antiproliferative or apoptotic mechanisms of this compound in any cancer cell lines. Therefore, no data tables on its potential anticancer effects can be provided.

Cell Cycle Arrest Induction and Checkpoint Modulation

No published data were found regarding the ability of this compound to induce cell cycle arrest or modulate cell cycle checkpoints in in vitro systems.

Intrinsic and Extrinsic Apoptotic Pathway Activation

There is no available research on whether this compound can activate intrinsic or extrinsic apoptotic pathways in any cell line.

Anti-inflammatory Mechanisms in Cell-Based Models (In Vitro)

Inhibition of Pro-inflammatory Cytokine Production (e.g., TNF-α, IL-6)

No data are available concerning the inhibitory effects of this compound on the production of pro-inflammatory cytokines such as TNF-α and IL-6 in cell-based models.

Modulation of Inflammatory Enzyme Activity (e.g., COX-2, iNOS)

There is no published research on the modulation of inflammatory enzyme activity, such as that of COX-2 or iNOS, by this compound.

Structure Activity Relationship Sar Studies for 4 2 Hydroxyphenyl Amino Benzene 1,3 Diol and Its Analogs

Systematic Modification of the Benzene-1,3-diol Moiety and Impact on Activity

The benzene-1,3-diol, or resorcinol (B1680541), moiety is a key structural feature of the title compound, offering multiple sites for modification that can significantly alter its biological activity. The two hydroxyl groups are critical for interaction with biological targets, often acting as hydrogen bond donors or acceptors.

Research on related structures underscores the significance of the resorcinol motif. For instance, studies on tyrosinase inhibitors have shown that a 4-substituted resorcinol moiety is crucial for potent inhibitory activity. nih.gov This suggests that the 1,3-diol arrangement on the benzene (B151609) ring in 4-((2-Hydroxyphenyl)amino)benzene-1,3-diol is likely a primary determinant of its interaction with target proteins, potentially through chelation of metal ions in an enzyme's active site or by forming specific hydrogen bonds with key amino acid residues. nih.gov

Modifications to this ring can be explored in several ways:

Hydroxyl Group Alteration: Replacing one or both hydroxyl groups with methoxy (B1213986) (O-methylation) or other ether groups would test the importance of their hydrogen-bonding donor capability. Such a change would increase lipophilicity, which could affect cell permeability and metabolic stability. Shifting the hydroxyl groups to other positions (e.g., creating a catechol or hydroquinone (B1673460) analog) would alter the geometry of potential interactions and likely have a profound impact on activity.

Ring Replacement: In some cases, replacing the entire benzene ring with other cyclic systems, such as naphthalene (B1677914) or heterocyclic rings (e.g., pyridine (B92270), thiazole), can lead to improved potency or selectivity. researchgate.net For example, replacing a benzene core with a naphthalene core has been shown to enhance hydrophobic interactions in some inhibitors.

The following table summarizes hypothetical SAR trends for modifications on the benzene-1,3-diol moiety based on general principles and findings from related compounds.

| Modification on Benzene-1,3-diol Moiety | Rationale | Predicted Impact on Activity |

| Removal of one -OH group | Reduces hydrogen bonding capability. | Likely decrease |

| O-methylation of one or both -OH groups | Eliminates H-bond donor ability, increases lipophilicity. | Variable; may decrease affinity but improve pharmacokinetics |

| Isomeric rearrangement (e.g., to catechol) | Alters the geometry of H-bonding and chelation. | Significant change; potentially a decrease or switch in target selectivity |

| Introduction of a C5-alkyl group | Increases lipophilicity and steric bulk. | Potentially increase or decrease depending on target pocket size |

| Introduction of a C5-halogen | Electron-withdrawing effect, potential for halogen bonding. | Variable; could enhance binding affinity |

Systematic Modification of the 2-Hydroxyphenyl Moiety and Impact on Activity

The 2-hydroxyphenyl moiety provides another critical point for interaction and modification. The hydroxyl group at the ortho position relative to the amino linker can form a crucial intramolecular hydrogen bond with the linker's nitrogen, which helps to lock the conformation of the molecule. This pre-organization can be favorable for binding to a specific biological target.

SAR studies on analogous diarylamine series have consistently shown that substituents on the aryl rings have a dramatic influence on biological activity. frontiersin.org

Key modifications to explore on the 2-hydroxyphenyl ring include:

Position of the Hydroxyl Group: Moving the hydroxyl group from the ortho to the meta or para position would disrupt the potential for intramolecular hydrogen bonding, leading to greater conformational flexibility. This would likely have a significant, and often detrimental, effect on activity if a specific planar conformation is required for binding.

Substitution on the Ring: Introducing additional substituents can fine-tune the electronic and steric properties. In studies of similar compounds, adding electron-withdrawing groups like trifluoromethyl at the meta position has led to significant cytotoxic activities. frontiersin.org Conversely, bulky substituents may be disfavored if the binding pocket is sterically constrained.

Bioisosteric Replacement: The hydroxyl group could be replaced by other groups that can act as hydrogen bond donors or acceptors, such as -NH₂, -SH, or -COOH. The phenyl ring itself could be substituted with a heterocycle like pyridine to introduce basic centers and alter solubility and interaction profiles.

The table below outlines potential SAR trends for this moiety.

| Modification on 2-Hydroxyphenyl Moiety | Rationale | Predicted Impact on Activity |

| Relocation of -OH to C'4 | Prevents intramolecular H-bond with the linker, increasing flexibility. | Likely decrease if a planar conformation is required |

| Introduction of C'5-F, -Cl | Adds an electron-withdrawing group, potential for new interactions. | Potentially increase |

| Introduction of C'3-CF₃ | Strong electron-withdrawing group, increases lipophilicity. | Potentially increase, as seen in similar diarylamine series frontiersin.org |

| Replacement of -OH with -NH₂ | Alters H-bonding character and basicity. | Variable; depends on target's preference |

| Replacement of phenyl ring with pyridine | Introduces a nitrogen atom, affecting polarity and H-bonding. | Significant change in properties and potentially activity |

Role of the Amino Linker in Modulating Biological Activity and Selectivity

Modifying this linker can have profound effects:

N-Substitution: Replacing the hydrogen on the nitrogen with an alkyl group (e.g., N-methyl) would remove its hydrogen bond-donating capacity and add steric bulk. In some diarylamine series, N-methylation has been shown to be critical for activity, while in others it is detrimental. frontiersin.org

Linker Replacement: The amine could be replaced with an amide (-NHCO-), ether (-O-), or methylene (B1212753) (-CH₂-) linker. Each change would drastically alter the molecule's geometry, flexibility, and hydrogen bonding potential. For instance, an amide linker would introduce a hydrogen bond acceptor (the carbonyl oxygen) and enforce a more rigid, planar conformation.

Linker Length and Composition: In other molecular classes, altering linker length and composition has been shown to be a powerful strategy to avoid modification by metabolizing enzymes or to enhance selectivity. mdpi.com While the direct diarylamine linkage is short, introducing spacers (e.g., -NH-CH₂-) could be explored to probe for additional binding pockets.

| Modification of the Amino Linker | Rationale | Predicted Impact on Activity and Selectivity |

| N-methylation | Removes H-bond donor, adds steric bulk, increases lipophilicity. | Highly variable; could increase or decrease activity depending on the target. frontiersin.org |

| N-acetylation | Adds H-bond acceptor, increases steric bulk, reduces basicity. | Likely significant change in activity and target profile. |

| Replacement with an ether (-O-) linker | Removes H-bond donor, alters bond angle and flexibility. | Significant change in conformational preference and activity. |

| Replacement with an amide (-NHCO-) linker | Introduces rigidity and an H-bond acceptor. | Drastic change in 3D shape, likely altering activity. |

Influence of Stereochemistry and Conformational Flexibility on Biological Effects

Stereochemistry, the three-dimensional arrangement of atoms, is critical to biological activity, as molecular recognition by proteins is highly specific. longdom.orglibretexts.org For a flexible molecule like this compound, the accessible conformations are key to its function.

The rotation around the C-N single bonds of the amino linker allows the two aromatic rings to adopt various dihedral angles relative to each other. However, this flexibility is constrained. The presence of the ortho-hydroxyl group on the 2-hydroxyphenyl ring can lead to an intramolecular hydrogen bond with the amino linker, which would favor a more planar conformation. This specific conformation might be the "bioactive conformation" required for binding to a receptor or enzyme active site.

Introducing chiral centers, for instance by adding a substituted alkyl chain to the amino nitrogen or to one of the rings, would result in enantiomers. These non-superimposable mirror-image molecules often have vastly different biological activities because biological targets are themselves chiral. longdom.org One enantiomer may fit perfectly into a binding site, while the other fits poorly or not at all.

The conformational analysis of the molecule is therefore crucial. quimicaorganica.org The most stable, low-energy conformations are the most likely to exist in solution and be available for binding. quimicaorganica.org Any structural modification, such as moving the hydroxyl group from the ortho position or adding bulky substituents near the amino linker, will alter the conformational landscape and, consequently, the biological activity.

Computational SAR Approaches (e.g., CoMFA, CoMSIA, pharmacophore modeling)

Computational chemistry offers powerful tools to rationalize and predict SAR, guiding the design of more potent and selective analogs. eurekaselect.com

Pharmacophore Modeling: A pharmacophore model identifies the essential 3D arrangement of chemical features required for biological activity. dovepress.com For this compound, a pharmacophore model would likely consist of features such as:

Two hydrogen bond donors (from the resorcinol -OH groups).

One hydrogen bond donor/acceptor (from the 2-hydroxyphenyl -OH).

One hydrogen bond donor (from the amino linker).

Two aromatic rings. This model can then be used to screen large databases for new compounds with different chemical scaffolds that match the required 3D features. dovepress.comnih.gov